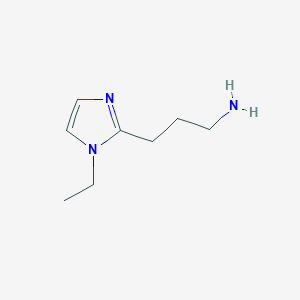

3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-(1-ethylimidazol-2-yl)propan-1-amine |

InChI |

InChI=1S/C8H15N3/c1-2-11-7-6-10-8(11)4-3-5-9/h6-7H,2-5,9H2,1H3 |

InChI Key |

WBLPPPZCOQCXKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Ethyl 1h Imidazol 2 Yl Propan 1 Amine and Its Analogues

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its synthesis and functionalization are well-established areas of organic chemistry, with several named reactions and modern catalytic methods available. numberanalytics.comscispace.com

Cyclization Reactions for Imidazole Formation

The formation of the imidazole ring can be achieved through various cyclization strategies, often involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. Classic methods such as the Debus-Radziszewski synthesis provide a foundational approach to imidazole derivatives. numberanalytics.compharmaguideline.com This method typically involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia.

More contemporary methods offer greater efficiency and substrate scope. For instance, the Van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldimine in a [3+2] cycloaddition to form the imidazole ring. scispace.com This method is advantageous for its versatility in producing polysubstituted imidazoles. scispace.com

| Cyclization Method | Reactants | Key Features | Reference |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Classic method, suitable for C-substituted imidazoles. | numberanalytics.compharmaguideline.com |

| Van Leusen Imidazole Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Versatile for 1,4,5-trisubstituted imidazoles. | scispace.com |

| Wallach Imidazole Synthesis | N,N'-disubstituted oxamide, Phosphorus oxychloride | Yields 1,2-disubstituted chloroimidazoles. | pharmaguideline.com |

| Marckwald Synthesis | α-amino ketone/aldehyde, Cyanate/Isothiocyanate | Forms 2-mercaptoimidazoles as intermediates. | pharmaguideline.com |

Introduction of the 1-Ethyl Substituent

The introduction of the ethyl group at the N-1 position of the imidazole ring is typically achieved through N-alkylation. otago.ac.nznih.gov This reaction involves the treatment of an imidazole precursor with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted imidazoles. otago.ac.nz For a non-substituted imidazole, the two nitrogen atoms are equivalent, simplifying the reaction. However, in substituted imidazoles, a mixture of N-1 and N-3 alkylated products can be formed. reddit.com The regioselectivity is influenced by both steric and electronic effects of the substituents on the imidazole ring. otago.ac.nz

Common ethylating agents and conditions are summarized below:

| Ethylating Agent | Base | Solvent | Key Considerations |

| Ethyl iodide | Sodium hydride (NaH) | Dimethylformamide (DMF) | Strong base, irreversible deprotonation. |

| Ethyl bromide | Potassium carbonate (K2CO3) | Acetonitrile (B52724) (CH3CN) | Milder conditions, suitable for many substrates. |

| Diethyl sulfate | Sodium hydroxide (B78521) (NaOH) | Water/Organic co-solvent | Can be performed under aqueous conditions. |

Regioselective Functionalization at the 2-Position of the Imidazole Ring

The C-2 position of the imidazole ring is the most acidic and is susceptible to deprotonation by a strong base, forming an imidazol-2-ylidene, a type of N-heterocyclic carbene (NHC). researchgate.netnih.gov This reactivity can be exploited for the introduction of substituents at this position. Direct C-H activation and functionalization at the C-2 position have also been developed using transition metal catalysis, particularly with palladium catalysts. nih.gov

One common strategy for functionalizing the 2-position involves lithiation of an N-protected imidazole followed by quenching with an electrophile. For instance, 1-ethyl-1H-imidazole can be treated with a strong base like n-butyllithium at low temperature, followed by the addition of an electrophile to introduce a functional group at the C-2 position. nih.gov

Another approach involves the synthesis of a precursor that already contains a handle at the 2-position, such as 1-ethyl-1H-imidazole-2-carbonitrile. prepchem.com This nitrile group can then be further transformed into the desired side chain.

Approaches for Propan-1-amine Side Chain Introduction and Elaboration

Once the 1-ethyl-1H-imidazole core is established, the next crucial step is the introduction and elaboration of the 3-aminopropyl side chain at the 2-position.

Carbon-Carbon Bond Forming Reactions

Several carbon-carbon bond-forming reactions can be employed to attach a three-carbon chain to the 2-position of the imidazole ring. One plausible route involves the reaction of a 2-lithio-1-ethyl-1H-imidazole intermediate with a suitable three-carbon electrophile, such as 3-halopropanenitrile or acrolein.

For example, the reaction with 3-chloropropanenitrile would yield 3-(1-ethyl-1H-imidazol-2-yl)propanenitrile. This nitrile intermediate is particularly useful as it can be subsequently reduced to the desired primary amine.

Alternatively, a Wittig-type reaction with a 2-formylimidazole derivative could be used to introduce a two-carbon extension, which could then be further elaborated. tandfonline.com

Amine Group Installation and Derivatization

The final step in the synthesis is the installation of the primary amine group. When the side chain is introduced as a nitrile, the most direct method for its conversion to a primary amine is through reduction. wikipedia.org

Several reducing agents are effective for the reduction of nitriles to primary amines. organic-chemistry.orgstudymind.co.ukchemguide.co.uk

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Lithium aluminum hydride (LiAlH4) | Dry ether or THF, followed by aqueous workup | Powerful reducing agent, high yields. | Pyrophoric, reacts violently with water, not chemoselective. |

| Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | Hydrogen gas, elevated pressure and temperature | Economical for large-scale synthesis, environmentally benign. | May require specialized equipment for high pressure. |

| Sodium borohydride (B1222165) (NaBH4) with a catalyst (e.g., CoCl2) | Alcoholic solvents | Milder than LiAlH4, more functional group tolerance. | May require a catalyst for efficient reduction of nitriles. |

Optimization of Reaction Conditions and Yields in 3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine Synthesis

A specific, documented synthetic procedure for this compound, including optimization studies, could not be located in a review of scientific literature. Therefore, a detailed discussion on the optimization of its synthesis is not possible.

However, for analogous multi-step syntheses involving N-alkylation of imidazoles and subsequent side-chain manipulation, optimization typically focuses on several key parameters. These include the choice of solvent, base, temperature, and catalyst. For the crucial N-alkylation step, which attaches the ethyl group to the imidazole nitrogen, studies have investigated the regioselectivity of the reaction. otago.ac.nz Factors such as the nature of the alkylating agent, electronic and steric effects of substituents on the imidazole ring, and the reaction medium (neutral vs. basic) significantly influence the ratio of N-alkylated isomers. otago.ac.nz

For subsequent steps, such as the introduction and reduction of a nitrile group to form the propyl amine chain, optimization would involve screening various reducing agents (e.g., lithium aluminum hydride, catalytic hydrogenation) and reaction conditions to maximize the yield and purity of the final amine product.

Table 1: General Parameters for Optimization in Imidazole Derivative Synthesis

| Parameter | Factors to Consider | Potential Impact |

|---|---|---|

| Solvent | Polarity, aprotic vs. protic | Affects solubility, reaction rates, and pathway |

| Base | Strength (e.g., K₂CO₃, NaH), concentration | Influences deprotonation efficiency and side reactions |

| Temperature | Reaction kinetics vs. decomposition | Controls reaction rate and product selectivity |

| Catalyst | Type (e.g., phase-transfer, metal) and loading | Can improve yield, selectivity, and reaction time |

| Reagents | Stoichiometry, purity | Directly impacts conversion and yield |

Novel and Sustainable Synthetic Routes for Imidazole-Propyl Amine Derivatives

Recent advancements in organic synthesis have emphasized the development of environmentally friendly or "green" methods for preparing heterocyclic compounds like imidazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One prominent sustainable strategy is the use of microwave irradiation. researchgate.netresearchgate.net Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. wjbphs.com For the synthesis of substituted imidazoles, microwave heating has been successfully applied in multicomponent reactions, which combine several starting materials in a single step to build complex molecules, thereby improving atom economy. researchgate.net

Another green approach involves sonication, which utilizes ultrasound to induce chemical reactions. This technique is known to enhance reaction rates and yields and represents a sustainable method for preparing imidazole pharmacophores. nih.gov Solvent-free or "dry media" reactions, sometimes facilitated by solid supports like alumina, offer another significant environmental benefit by eliminating the need for volatile and often toxic organic solvents. asianpubs.orgciac.jl.cn These methods not only reduce environmental impact but also simplify product purification.

The broader category of alkyl amines has also been a target for sustainable synthesis. Methodologies such as the hydrogenation of nitriles and reductive amination are being improved with more efficient and environmentally benign catalysts. rsc.org For instance, catalyst-free N-alkylation of aromatic amines in water using microwave irradiation has been demonstrated as a green alternative to traditional methods. rsc.org

Table 2: Comparison of Conventional vs. Sustainable Synthetic Methods for Imidazoles

| Method | Conventional Approach | Sustainable (Green) Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Heating | Oil bath, heating mantle (hours) | Microwave irradiation, Ultrasound (minutes) | Drastically reduced reaction time, improved yields, energy efficient. wjbphs.comnih.gov |

| Solvents | Volatile organic solvents (e.g., DMF, Toluene) | Solvent-free conditions, water, ionic liquids | Reduced hazardous waste, simplified workup, lower cost. asianpubs.org |

| Catalysis | Stoichiometric reagents, harsh acids/bases | Reusable solid catalysts, biocatalysts | Catalyst can be recovered and reused, milder reaction conditions. ciac.jl.cn |

| Reaction Type | Multi-step, sequential reactions | One-pot, multicomponent reactions | Higher atom economy, less waste, fewer purification steps. researchgate.net |

Asymmetric Synthesis Considerations for Chiral Analogues of this compound

While this compound is not chiral, analogues with a stereocenter on the propyl side-chain are of significant interest, particularly in medicinal chemistry where enantiomers often exhibit different biological activities. The development of methods for the asymmetric synthesis of chiral amines is a major focus of modern organic chemistry. sigmaaldrich.com

A primary strategy for inducing chirality is through transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like imines or enamines. acs.org This method is highly efficient and atom-economical. The key to success lies in the design of chiral ligands that coordinate to the metal center (e.g., iridium, rhodium, ruthenium) and effectively control the stereochemical outcome of the hydrogenation, often achieving high enantiomeric excess (ee). acs.org

Another approach is the use of chiral catalysts that are not metal-based. Chiral amines themselves, such as derivatives of cinchona alkaloids or proline, can act as organocatalysts to promote enantioselective reactions. acs.org For instance, chiral phosphoric acids have been successfully employed in the asymmetric synthesis of axially chiral imidazo[1,2-a]pyridines through multicomponent reactions, demonstrating the power of organocatalysis in creating complex chiral heterocycles. nih.gov

The umpolung (reactivity reversal) of imines, transforming them into nucleophiles, provides another pathway to chiral γ-amino ketones, which are versatile precursors to other chiral amines. nih.gov This can be achieved with high enantioselectivity using specially designed phase-transfer catalysts derived from cinchona alkaloids. nih.gov

Table 3: Key Strategies in Asymmetric Synthesis of Chiral Amines

| Strategy | Description | Key Components | Typical Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral C=N or C=C bond using H₂ gas. | Transition metal (Ir, Rh, Ru) + Chiral Ligand | High enantiomeric excess (ee), high atom economy. acs.org |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Evans auxiliaries, (S)-2-amino-3-methylbutane | Good diastereoselectivity, but requires extra steps for attachment/removal. sigmaaldrich.com |

| Organocatalysis | Use of small, chiral organic molecules to catalyze the reaction. | Chiral amines, chiral phosphoric acids | Metal-free, often mild conditions. acs.orgnih.gov |

| Umpolung of Imines | Reversal of the normal electrophilic character of the imine carbon to make it nucleophilic. | Chiral phase-transfer catalysts | Access to chiral γ-amino ketones and their derivatives. nih.gov |

Chemical Reactivity and Transformation Studies of 3 1 Ethyl 1h Imidazol 2 Yl Propan 1 Amine

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: the N1 nitrogen is a pyrrole-type, tertiary amine substituted with an ethyl group, and its lone pair is integral to the aromatic π-system. The N3 nitrogen is an imine-type or pyridine-type nitrogen, with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it available for chemical reactions. nih.gov

The molecule possesses two basic centers: the N3 nitrogen of the imidazole ring and the nitrogen of the terminal primary amine. The basicity of these sites can be estimated by comparing their pKa values (of the conjugate acids) to those of similar compounds.

The pKa of a protonated primary alkylamine is typically around 10-11. For instance, the terminal primary amines in bis(3-aminopropyl)amine (B123863) have a pKa value for their conjugate acid of approximately 10.70. A predicted pKa for the primary amine in tris(3-aminopropyl)amine (B1583958) is 10.62. chemicalbook.com In contrast, the pKa of the imidazolium (B1220033) ion (protonated imidazole) is about 7.1. nih.gov Alkyl substitution on the imidazole ring can slightly increase its basicity; for example, 2-methylimidazole (B133640) has a pKa of 7.86 nih.gov, while 1-ethylimidazole (B1293685) has a pKa of about 7.08. chemicalbook.com

Based on these values, the primary amine of the propan-1-amine chain is significantly more basic than the N3 atom of the imidazole ring. Therefore, in the presence of one equivalent of a strong acid, protonation will occur preferentially at the terminal amine group.

| Functional Group | Representative Compound | Approximate pKa | Reference |

|---|---|---|---|

| Primary Alkylamine | bis(3-aminopropyl)amine | 10.70 | |

| Imidazole (N3) | 1-Ethylimidazole | 7.08 | chemicalbook.com |

Imidazole and its derivatives are well-established ligands in coordination chemistry, primarily binding to metal ions through the lone pair of the sp²-hybridized N3 nitrogen. wikipedia.orgresearchgate.net This interaction is fundamental in many biological systems, such as in the histidine residues of proteins that coordinate with metal cofactors. wikipedia.org

The 3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine molecule can act as a versatile ligand. While the N3 atom of the imidazole ring is a primary coordination site, the terminal amine group can also participate in chelation, allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal ion. Imidazole-containing ligands have been shown to form stable complexes with a wide array of transition metals. bohrium.comrsc.org

Research on related systems has demonstrated the formation of coordination polymers and discrete metal complexes with various metals, including:

Technetium (Tc): Tc(V) has been shown to form stable complexes with imidazole and methylimidazole ligands. mdpi.com

Nickel (Ni) and Cadmium (Cd): Imidazole-containing tripodal ligands form coordination polymers with Ni(II) and Cd(II). nih.gov

Cobalt (Co), Copper (Cu), and Zinc (Zn): These metal ions are commonly used to synthesize complexes with various imidazole-based ligands for biological and materials science applications. bohrium.comimpactfactor.org

The specific coordination mode (monodentate via N3, or bidentate via N3 and the terminal amine) would depend on the metal ion, the solvent system, and the stoichiometry of the reaction. The formation of such complexes is critical for applications in catalysis, materials science, and the development of therapeutic agents. researchgate.net

Reactivity of the Amine Functional Group

The terminal primary amine is a potent nucleophile and represents the most reactive site on the molecule under many conditions. It readily participates in a variety of classical amine reactions.

Acylation: The primary amine can be readily acylated to form amides. This is commonly achieved using highly reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. fishersci.co.uk This reaction, known as the Schotten-Baumann reaction when using acyl chlorides, is typically rapid and high-yielding. fishersci.co.uk N-acyl imidazoles can also be used as acylating agents, which are noted for their moderate reactivity and high solubility in aqueous environments. nih.gov

Alkylation: As a nucleophile, the primary amine can react with alkyl halides (e.g., alkyl iodides or bromides) in an SN2 reaction to form secondary amines. A significant challenge in this reaction is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This reaction is analogous to acylation and is a robust method for protecting the amine group or for synthesizing molecules with the biologically important sulfonamide functional group.

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) / Base | N-Acyl Amide |

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine (potential for over-alkylation) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) / Base | Sulfonamide |

Imine Formation: The primary amine undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. redalyc.org The reaction is generally reversible.

Amide Formation: Beyond the use of acyl halides, amides can be formed directly from the condensation of the primary amine with a carboxylic acid. This direct approach requires overcoming a non-productive acid-base reaction and is typically facilitated by coupling agents or by using reagents that activate the carboxylic acid. fishersci.co.uk Modern methods often employ borate (B1201080) esters, such as B(OCH₂CF₃)₃, which enable direct amidation under mild conditions with a simple workup. acs.orgnih.gov A wide variety of peptide coupling reagents (e.g., DCC, EDC, HATU) can also be used to facilitate this transformation with high efficiency. fishersci.co.uk

Reactions at the Propan-1-amine Chain

The three-carbon propyl chain is composed of sp³-hybridized carbon atoms and is generally the least reactive part of the molecule. Under most conditions, it acts as a flexible linker and does not participate directly in reactions. However, its presence is crucial for positioning the terminal amine relative to the imidazole ring, which can enable intramolecular reactions under specific circumstances.

While direct functionalization of the saturated alkyl chain is difficult, it can be involved in cyclization reactions following a preliminary modification of the amine group. For instance, if the amine is first converted into an amide or carbamate (B1207046) containing a suitable reactive group, intramolecular cyclization could be induced to form novel bicyclic heterocyclic systems. Palladium-catalyzed intramolecular oxidative amination reactions, such as the aza-Wacker reaction, have been used to construct aza-bicyclic structures from appropriately substituted amides, demonstrating a potential pathway for transforming the propyl chain into a more complex, rigid scaffold. nih.gov Such transformations would likely require multi-step sequences starting with the functionalization of the amine.

Derivatization for Scaffold Modification and Functionalization Studies

The presence of a nucleophilic primary amine and an aromatic imidazole ring provides two distinct avenues for derivatization of this compound. These modifications are crucial for altering the molecule's physicochemical properties and for building more complex chemical structures.

Derivatization of the Primary Amine:

The terminal primary amine is a highly reactive site for a multitude of functionalization reactions. Standard transformations include acylation, alkylation, and condensation reactions.

Amide Formation: The primary amine can readily react with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly used to facilitate the coupling between amines and carboxylic acids in aqueous solutions. thermofisher.com This reaction is fundamental in medicinal chemistry for linking the imidazole core to other pharmacophores.

N-Alkylation: Reaction with alkyl halides can introduce one or two alkyl groups at the nitrogen atom, yielding the corresponding secondary or tertiary amines. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov

Schiff Base Formation and Reductive Amination: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. pharmaguideline.com These intermediates can be subsequently reduced, typically using agents like sodium borohydride (B1222165), to form stable secondary amines in a process known as reductive amination.

The table below illustrates typical derivatization reactions involving the primary amine group.

| Reaction Type | Reactant | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Base (e.g., Triethylamine), Aprotic Solvent |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Polar Solvent |

| Reductive Amination | Benzaldehyde, then NaBH₄ | Secondary Amine | Methanol or similar protic solvent |

| Urea Formation | Phenyl Isocyanate | Urea | Aprotic Solvent (e.g., THF) |

Functionalization of the Imidazole Ring:

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C4 or C5 positions. pharmaguideline.com

Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) can introduce bromine atoms onto the imidazole ring. youtube.com The reaction conditions can be controlled to achieve mono- or di-substitution.

Nitration: Nitration can be achieved using standard nitrating mixtures, such as nitric acid and sulfuric acid. youtube.com The strong electron-withdrawing nature of the resulting nitro group deactivates the ring toward further substitution. youtube.com

The table below summarizes potential electrophilic substitution reactions on the imidazole ring.

| Reaction Type | Reagent | Position of Substitution | Product Class |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 and/or C5 | Bromo-imidazole derivative |

| Nitration | HNO₃/H₂SO₄ | C4 or C5 | Nitro-imidazole derivative |

| Sulfonation | Fuming H₂SO₄ | C4 or C5 | Imidazolesulfonic acid |

Exploration of Rearrangement and Cleavage Reactions

The imidazole ring is a stable aromatic heterocycle, and its cleavage or rearrangement requires specific and often energetic conditions. pharmaguideline.comnih.gov

Rearrangement Reactions:

While stable, the imidazole scaffold can undergo skeletal rearrangements under certain stimuli.

Photochemical Rearrangement: Substituted imidazoles have been shown to undergo photochemical transposition reactions. acs.org These isomerizations can involve a formal interchange of ring atoms, such as the C2 and C4 carbons or the C1 and C5 atoms. acs.org Such reactions are theorized to proceed through high-energy intermediates and conical intersections between electronic states. acs.org

Iodine-Catalyzed Rearrangement: In more complex systems containing fused imidazole rings, iodine has been shown to catalyze unusual rearrangement reactions. For example, imidazo[1,5-a]imidazoles can be transformed into imidazo[1,5-a]pyrimidines under mild conditions in the presence of iodine. rsc.org This demonstrates that the imidazole core can participate in significant skeletal reorganizations.

The table below outlines known rearrangement types for the imidazole scaffold.

| Rearrangement Type | Conditions | General Outcome | Reference Principle |

|---|---|---|---|

| Photochemical Isomerization | UV Irradiation | Interchange of ring atoms to form isomers | Permutation of ring atoms in heterocyclic compounds. acs.org |

| Iodine-Catalyzed Transformation | I₂, THF, Room Temperature | Ring expansion/transformation in fused systems | Rearrangement of imidazo[1,5-a]imidazoles. rsc.org |

Cleavage Reactions:

Ring cleavage of this compound is not a common reaction due to the aromatic stability of the imidazole moiety.

Oxidative Cleavage: The imidazole ring is generally resistant to many oxidizing agents, including chromic acid and hydrogen peroxide. pharmaguideline.com However, it can be susceptible to attack by more powerful reagents like perbenzoic acid, which could potentially lead to ring-opened products. pharmaguideline.com

Reductive Cleavage: Cleavage of the imidazole ring under reductive conditions is uncommon. The ring system is robust and does not typically undergo fragmentation with standard reducing agents.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR spectroscopy of 3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine would be expected to show distinct signals corresponding to each unique proton environment. The imidazole (B134444) ring protons typically appear in the aromatic region, while the protons of the ethyl and propanamine substituents resonate in the aliphatic region. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Similarly, ¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbons of the imidazole ring would resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-4/H-5 | 6.8 - 7.2 | d |

| Imidazole H-4/H-5 | 6.8 - 7.2 | d |

| N-CH₂ (ethyl) | ~4.0 | q |

| N-CH₂ (propyl) | ~2.7 | t |

| C-CH₂ (propyl) | ~1.9 | p |

| NH₂ | 1.5 - 2.5 | br s |

| CH₂-NH₂ (propyl) | ~2.8 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | ~148 |

| Imidazole C-4 | ~127 |

| Imidazole C-5 | ~120 |

| N-CH₂ (ethyl) | ~42 |

| N-CH₂ (propyl) | ~45 |

| C-CH₂ (propyl) | ~30 |

| CH₂-NH₂ (propyl) | ~40 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity within the ethyl group (CH₃ to CH₂) and the propyl group (N-CH₂ to C-CH₂ to CH₂-NH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, the protons of the N-CH₂ of the ethyl group would show a correlation to the C-2 and C-5 carbons of the imidazole ring, confirming the point of attachment. Similarly, the protons of the N-CH₂ of the propyl chain would correlate with the C-2 carbon of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. For this compound, NOESY could show through-space interactions between the protons of the ethyl group and the protons of the imidazole ring, providing further conformational information.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₈H₁₅N₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the propanamine side chain, particularly the bond beta to the amine, which is a common fragmentation pathway for primary amines. docbrown.infodocbrown.info Cleavage of the ethyl group from the imidazole ring could also be observed.

Table 3: Predicted MS/MS Fragmentation of this compound

| m/z | Predicted Fragment |

|---|---|

| 153 | [M]⁺ |

| 124 | [M - C₂H₅]⁺ |

| 95 | [M - C₃H₇N]⁺ |

| 81 | [C₄H₅N₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl groups, and the C=N and C=C bonds within the imidazole ring. libretexts.orgopenstax.orgwpmucdn.comrockymountainlabs.com

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, characteristic of a primary amine |

| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching vibrations of sp³ C-H bonds |

| C=N Stretch (Imidazole) | 1500 - 1650 | Stretching vibration of the imidazole ring |

| C=C Stretch (Imidazole) | 1450 - 1600 | Stretching vibration of the imidazole ring |

| N-H Bend (Amine) | 1590 - 1650 | Scissoring vibration of the primary amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For this compound, this method would be used to identify the wavelengths at which the molecule absorbs light, providing insight into its electronic structure, particularly the π-electron system of the imidazole ring.

The absorption spectrum of the imidazole ring system typically exhibits characteristic bands corresponding to π → π* transitions. The presence of the ethyl and aminopropyl substituents on the imidazole ring can influence the position and intensity of these absorption maxima (λmax). For instance, the ethyl group at the N1 position and the propan-1-amine group at the C2 position can induce bathochromic (red) or hypsochromic (blue) shifts depending on their electronic effects and the solvent environment. A systematic study in solvents of varying polarity, such as hexane, ethanol, and water, would reveal information about the nature of the electronic transitions.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Hexane | 210 | 5,500 | π → π |

| Ethanol | 212 | 5,800 | π → π |

| Water | 215 | 6,200 | π → π* |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be observed for a compound of this type.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to this compound, a high-quality single crystal of the compound or a suitable salt (e.g., hydrochloride, tartrate) would first need to be grown.

The resulting crystal structure would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the covalent structure and identifying any unusual geometric parameters.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds (e.g., involving the amine group and the imidazole nitrogen atoms) and van der Waals forces, which dictate how the molecules pack together in the crystal lattice. This information is critical for understanding the compound's physical properties, such as melting point and solubility.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.567 |

| β (°) | 98.76 |

| Z | 4 |

Note: This table represents example crystallographic data that could be obtained from a successful single-crystal X-ray diffraction experiment.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. For this compound, various chromatographic methods would be developed and validated for research purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed. The basic nature of the amine and imidazole moieties necessitates the use of a mobile phase with a suitable pH to ensure good peak shape and retention. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid as an additive) would protonate the basic sites, reducing peak tailing on a standard C18 silica-based column.

Method development would involve optimizing several parameters:

Column: C18 or C8 stationary phase.

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection, likely monitored at a wavelength determined from the UV-Vis spectrum (e.g., 210-215 nm).

Flow Rate and Temperature: Optimized for the best resolution and analysis time.

This developed method would be used to determine the percentage purity of a synthesized batch by measuring the area of the main peak relative to the total area of all peaks.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 212 nm |

| Retention Time | 7.8 min |

Note: The data presented is an example of a typical set of HPLC method parameters for a compound of this class.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has relatively low volatility due to its polar amine and imidazole groups, Gas Chromatography (GC) can be employed following a derivatization step. Derivatization masks the polar functional groups, increasing the compound's volatility and thermal stability. A common approach is silylation, where the primary amine is reacted with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a less polar trimethylsilyl (B98337) (TMS) derivative.

The GC analysis of the TMS-derivative would provide an alternative method for purity assessment, particularly for identifying volatile impurities that may not be easily detected by HPLC. The method would typically use a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Chiral Chromatography for Enantiomeric Purity

If the synthesis of this compound is not stereospecific, or if it is resolved into its individual enantiomers, a method to determine its enantiomeric purity is essential. Chiral chromatography, either by HPLC or GC, is the standard technique for this purpose.

For a chiral HPLC method, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of primary amines. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), would be carefully optimized to achieve baseline separation of the two enantiomeric peaks. The ratio of the peak areas would then be used to calculate the enantiomeric excess (ee) of the sample.

Theoretical and Computational Investigations of 3 1 Ethyl 1h Imidazol 2 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine its optimized molecular geometry in the ground state. researchgate.net This process involves finding the lowest energy arrangement of the atoms, which provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further analysis can be performed. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's chemical reactivity and kinetic stability. tandfonline.com The energy gap between the HOMO and LUMO provides insights into the molecule's electronic excitation properties and its ability to participate in charge transfer interactions. For instance, a smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. researchgate.net These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the primary amine, indicating these are sites susceptible to electrophilic attack or hydrogen bonding. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (imidazole ring) | ~1.38 Å |

| C=N (imidazole ring) | ~1.32 Å | |

| C-C (propyl chain) | ~1.53 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angle | C-N-C (imidazole ring) | ~108° |

| H-N-H (amine) | ~107° | |

| Dihedral Angle | N-C-C-C (propyl chain) | Varies with conformation |

Note: These are hypothetical values based on typical bond lengths and angles for similar structures and are subject to change with actual calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic and structural information. While computationally more demanding than DFT, these methods are invaluable for benchmarking and for systems where electron correlation is particularly important. researchgate.net

For this compound, ab initio calculations could be employed to obtain a very precise determination of its electronic energy and to calculate properties like ionization potential and electron affinity. These high-accuracy calculations are particularly useful for studying reaction mechanisms where subtle energy differences are critical.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and propanamine side chains in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy landscape of their interconversion. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step using quantum chemical methods. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent like water), MD can provide insights into the conformational flexibility, solvation effects, and intramolecular interactions. acs.org For this compound, an MD simulation could reveal the preferred conformations in an aqueous environment and the dynamics of hydrogen bonding between the amine group, the imidazole nitrogens, and surrounding water molecules. tandfonline.com

Prediction of Spectroscopic Parameters via Computational Models

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic positions. researchgate.net The calculated vibrational modes can be assigned to specific functional groups, providing a detailed understanding of the molecule's vibrational characteristics. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net This can predict the absorption wavelengths and oscillator strengths, providing information about the electronic structure of the excited states.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C (imidazole, C2) | ~145 ppm |

| C (imidazole, C4/C5) | ~120-130 ppm | |

| CH₂ (propyl, adjacent to amine) | ~40 ppm | |

| IR | N-H stretch (amine) | ~3300-3400 cm⁻¹ |

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| C=N stretch (imidazole) | ~1650 cm⁻¹ | |

| UV-Vis (TD-DFT) | λ_max | ~210-230 nm |

Note: These are hypothetical values and would require specific calculations for confirmation.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry can be used to explore the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For example, the nucleophilic character of the primary amine or the imidazole ring could be investigated in various substitution or addition reactions.

In Silico Screening and Docking Studies for Hypothetical Interactions in Research

In the context of drug discovery and materials science, in silico screening and molecular docking are powerful techniques for predicting how a molecule might interact with a specific target, such as a protein receptor. nih.gov Molecular docking simulations would place the this compound molecule into the binding site of a target protein and score the different poses based on their binding affinity. rjptonline.org

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For this compound, the primary amine and the nitrogen atoms of the imidazole ring would be expected to act as hydrogen bond donors and acceptors, respectively, playing a crucial role in its binding to a hypothetical receptor. researchgate.net The ethyl and propyl groups could engage in hydrophobic interactions within the binding pocket.

Mechanistic Investigations of Biological Interactions in Research Models

Molecular Basis of Intracellular Uptake and Distribution in Cell Lines

Investigations into the molecular mechanisms governing the uptake and distribution of 3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine within cultured cell lines are absent from the current body of scientific knowledge. Research has not been published to elucidate whether this compound enters cells via passive diffusion, active transport, or other mechanisms. Furthermore, its subsequent subcellular localization and distribution have not been characterized.

Interactions with Cellular Pathways and Components in Research Systems

Detailed studies on the effects of this compound on specific cellular pathways or its interactions with cellular components in research models are not available. There is no information regarding its potential to modulate signaling cascades, interfere with metabolic pathways, or interact with nucleic acids or other intracellular macromolecules.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Due to the lack of identified biological targets for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent upon having a known biological activity and target to systematically modify the chemical structure and observe the effects on activity. Without this foundational data, SAR exploration has not been undertaken.

Role as a Chemical Probe in Biological System Perturbation Studies

The potential application of this compound as a chemical probe for studying biological systems has not been explored in the available literature. For a compound to be utilized as a chemical probe, it must exhibit high potency and selectivity for a specific biological target. As no such target has been identified for this compound, its use in perturbation studies has not been established.

Research Applications and Potential in Chemical Biology and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

The bifunctional nature of 3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine, possessing both a nucleophilic primary amine and a coordinating imidazole (B134444) ring, positions it as a strategic building block in organic synthesis. The primary amine group serves as a reactive handle for a variety of chemical transformations, including amidation, alkylation, and Schiff base formation. These reactions allow for the facile introduction of the ethyl-imidazole moiety into larger, more complex molecular architectures.

Development as a Ligand in Homogeneous and Heterogeneous Catalysis

The imidazole and amine functionalities of this compound make it an excellent candidate for the development of ligands for metal-based catalysis. The nitrogen atoms in both the imidazole ring and the primary amine can coordinate to a wide range of transition metal ions, forming stable chelate complexes. researchgate.netbohrium.comnih.gov The resulting metal complexes can exhibit catalytic activity in various organic transformations.

In homogeneous catalysis , these complexes can be designed to be soluble in the reaction medium, facilitating catalyst-substrate interaction and promoting high catalytic efficiency. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the imidazole ring or the amine, thereby influencing the activity and selectivity of the catalyst.

For heterogeneous catalysis , the molecule can be immobilized onto solid supports, such as polymers or silica. This is often achieved by covalently attaching the ligand to the support via its amine or imidazole group. The resulting supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are critical for sustainable chemical processes. For example, imidazole-functionalized polymer microspheres have been successfully used to immobilize oxovanadium(IV) catalysts for oxidation reactions.

| Catalyst Type | Metal Center | Potential Catalytic Application | Key Features |

| Homogeneous | Rh, Ru, Pd | Hydrogenation, C-C coupling | High activity and selectivity |

| Heterogeneous | V, Cu, Ni | Oxidation, Polymerization | Recyclability, Stability |

Application as a Component in Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to construct large, well-organized molecular assemblies. The structural features of this compound make it an attractive component for supramolecular chemistry.

The imidazole ring can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H, if not substituted) and acceptor (the lone pair on the other nitrogen). The primary amine group is also a potent hydrogen bond donor. These interactions can be exploited to direct the self-assembly of molecules into predictable and functional architectures, such as gels, liquid crystals, and molecular cages. Furthermore, the imidazole moiety can coordinate with metal ions, leading to the formation of metallo-supramolecular structures with interesting photophysical or catalytic properties. The flexible propyl chain provides conformational freedom, allowing the molecule to adopt the necessary geometry for effective supramolecular organization.

Integration into Polymeric or Nanomaterial Structures

The incorporation of this compound into polymers and nanomaterials can impart novel functionalities to these materials. The primary amine group allows for its integration into polymer backbones or as a pendant group through polymerization or post-polymerization modification techniques.

Polymeric Structures: Imidazole-containing polymers have been explored for a variety of applications. researchgate.net For instance, they can be used as proton conductors in fuel cell membranes, as the imidazole ring can facilitate proton transport. When functionalized with this amine, polymers can also act as high-capacity sorbents for heavy metal ions due to the chelating ability of the imidazole and amine groups. Novel ether-free polymer backbones containing imidazolium (B1220033) groups have been shown to be amenable to further modifications, enabling their use in anion transport and as heterogeneous catalysts. nih.gov

Nanomaterial Structures: The molecule can be used to functionalize the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes. This surface modification can improve the dispersibility of the nanomaterials in various solvents and introduce specific functionalities. For example, imidazole-functionalized nanomaterials can be used as supports for catalysts or as components in sensing devices.

| Material Type | Functional Role of the Compound | Potential Application |

| Polymer | Monomer or functionalizing agent | Proton exchange membranes, Metal ion sequestration |

| Nanoparticle | Surface ligand | Enhanced dispersibility, Catalytic support |

Use as a Chemical Tool for Investigating Biological Processes

The imidazole ring is a key component of the amino acid histidine and is involved in numerous biological processes, including enzyme catalysis and metal ion coordination in metalloproteins. Molecules containing an imidazole moiety, such as this compound, can be used as chemical tools to probe these processes.

By designing derivatives of this compound that mimic natural substrates or inhibitors, researchers can study the mechanism of enzyme action or develop new therapeutic agents. The potential antibacterial, antifungal, and antiviral properties of similar imidazole derivatives have been noted, often acting through the inhibition of specific enzymes or by disrupting cellular membranes. smolecule.com Furthermore, the amine group allows for the attachment of fluorescent tags or other reporter groups, enabling the visualization of the molecule's interaction with biological targets. The biological activity of derivatives of 3-[2-(1H-imidazol-2-yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored, indicating the potential for developing new antimicrobial and antifungal agents. researchgate.net

Potential in Analytical Sensing and Detection Methodologies

The ability of the imidazole and amine groups to bind to metal ions and other analytes makes this compound a promising platform for the development of chemical sensors. By incorporating this molecule into a larger system that produces a detectable signal upon binding, such as a change in color or fluorescence, it can be used for the selective detection of specific analytes.

For example, a fluorescent dye can be attached to the amine group. Upon coordination of a metal ion to the imidazole ring, the fluorescent properties of the dye may be altered, providing a means for a "turn-on" or "turn-off" fluorescent sensor. Imidazole-based fluorescent sensors have been successfully developed for the detection of various metal ions, including copper(II) and zinc(II), as well as other small molecules like hydrazine. rsc.orgunigoa.ac.inbohrium.com The selectivity of such sensors can be tuned by modifying the structure of the imidazole ligand to favor binding to a particular target analyte.

| Sensing Target | Detection Principle | Potential Output Signal |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-induced spectral change | Colorimetric or Fluorometric |

| Small Molecules (e.g., hydrazine) | Chemical reaction leading to signal change | Fluorometric or Visual |

Future Research Directions and Emerging Methodologies for 3 1 Ethyl 1h Imidazol 2 Yl Propan 1 Amine Studies

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

Traditional chemical synthesis, while effective, often relies on harsh conditions, toxic reagents, and complex purification steps. The development of chemoenzymatic or fully biocatalytic routes for synthesizing 3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine represents a significant area for future research. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. mdpi.com

Enzyme classes such as transaminases and imine reductases are particularly relevant for the synthesis of amine-containing pharmaceuticals. mdpi.com A prospective biocatalytic route for this compound could involve the enzymatic amination of a corresponding ketone precursor. This approach offers the potential for stereoselectivity, yielding specific enantiomers of the target molecule, which is crucial for pharmacological studies. The application of biocatalysis would constitute a greener alternative to conventional metal-catalyzed methods, potentially leading to safer, more efficient, and cost-effective manufacturing processes. mdpi.com

Table 1: Potential Enzyme Classes for Biocatalytic Synthesis

| Enzyme Class | Potential Reaction Step | Advantages |

|---|---|---|

| Transaminases | Conversion of a ketone precursor to the primary amine | High stereoselectivity, mild reaction conditions |

| Imine Reductases | Reductive amination of a carbonyl compound | Excellent stereocontrol, greener alternative to metal hydrides |

Advanced Imaging Techniques for In Situ Observation of Reactivity

Understanding the reaction mechanisms and kinetics of this compound is fundamental to optimizing its synthesis and application. Advanced imaging and spectroscopic techniques that allow for in situ (in the reaction mixture) observation are emerging as powerful tools. Techniques like process analytical technology (PAT), including ReactIR (in-situ FTIR) and Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products throughout a chemical reaction.

Future studies could employ these methods to monitor the formation of this compound, providing insights into reaction pathways and helping to identify optimal reaction conditions. This approach facilitates a deeper understanding of the reaction dynamics, leading to improved yields, purity, and process control.

High-Throughput Screening Methodologies for New Interactions

To uncover the full potential of this compound, its interactions with a wide range of biological targets or materials need to be explored. High-Throughput Screening (HTS) is a key methodology for this purpose, enabling the rapid testing of thousands of compounds for a specific activity. researchgate.net HTS can screen large compound libraries against diverse biological endpoints, accelerating the discovery of novel drug candidates. researchgate.netdntb.gov.ua

In the context of this compound, HTS assays could be designed to identify its potential as an inhibitor or modulator of specific enzymes, receptors, or protein-protein interactions. purdue.edu For instance, fluorescence polarization assays could be developed to screen for inhibition of specific protein interactions. purdue.edu Similarly, in material science, HTS could be used to rapidly evaluate the compound's utility as a building block for polymers, a corrosion inhibitor, or a catalyst in various chemical systems.

Machine Learning and Artificial Intelligence Applications for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research and drug discovery. nih.gov These computational tools can analyze vast datasets to predict the properties, activities, and synthetic pathways of molecules. nih.govmdpi.com

For this compound, ML models could be developed to:

Predict Biological Activity: By training models on data from existing imidazole-containing compounds, AI could predict potential therapeutic targets and antimicrobial properties. nih.gov

Forecast ADME Properties: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which is a critical step in early-stage drug development. mdpi.com

Optimize Synthetic Routes: AI can analyze known chemical reactions to suggest the most efficient and highest-yielding synthetic pathways, potentially reducing the time and cost of laboratory research.

Model Drug-Drug Interactions: Predictive models can help identify potential adverse interactions with other drugs, a key safety consideration. researchgate.net

The use of predictive modeling can significantly de-risk and accelerate the research and development process for new applications of this compound. nih.gov

Exploration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net Future research on this compound will increasingly focus on incorporating these principles. researchgate.netorientjchem.org This involves designing synthetic methods that minimize waste, use less hazardous substances, and are energy-efficient.

Key green chemistry approaches applicable to this compound include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use and waste. nih.govresearchgate.netnih.govorgchemres.org

Use of Green Solvents: Replacing traditional volatile organic compounds with water or bio-based solvents.

Catalysis: Employing reusable and non-toxic catalysts, such as biocatalysts or supported nanocatalysts, to improve reaction efficiency. researchgate.net

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Adopting these principles will not only make the production of this compound more sustainable but also more economically viable.

Design of Multi-Functional Derivatives for Enhanced Research Utility

The core structure of this compound serves as a versatile scaffold for the design of multi-functional derivatives. By chemically modifying the primary amine or the imidazole (B134444) ring, researchers can introduce new functionalities to create tailored molecules for specific research purposes.

Table 2: Examples of Potential Multi-Functional Derivatives

| Derivative Type | Added Functionality | Potential Research Application | Example Scaffold Analogy |

|---|---|---|---|

| Fluorescently Labeled | A fluorophore (e.g., FITC, rhodamine) attached to the amine group | Cellular imaging, tracking the molecule's distribution in biological systems | General bioconjugation techniques |

| Bioconjugates | Attachment to biomolecules like peptides or antibodies | Targeted delivery, diagnostics | Synthesis of peptide-drug conjugates |

| Polymerizable Derivatives | Introduction of a polymerizable group (e.g., acrylate, vinyl) | Development of new functional materials, hydrogels, or coatings | Synthesis of functional monomers |

The synthesis of such derivatives would significantly expand the research utility of the parent compound, enabling its use as a tool in cell biology, diagnostics, and advanced materials development. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-(1-ethyl-1H-imidazol-2-yl)propan-1-amine, and how do reaction parameters influence yield?

Synthesis typically involves multi-step reactions, such as alkylation of imidazole derivatives or condensation with aldehydes. For example, analogous compounds like 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride are synthesized via nucleophilic substitution between imidazole and 3-chloropropan-1-amine under controlled temperature and catalytic conditions . Key parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) improve reaction efficiency by deprotonating intermediates.

- Temperature : Reactions often proceed at reflux (e.g., 80–100°C) to ensure completion while avoiding decomposition .

- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates .

Yield optimization requires iterative adjustment of these parameters and purification via recrystallization or chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential techniques include:

- NMR spectroscopy : and NMR identify the ethyl group (δ ~1.4 ppm for CH, δ ~4.0 ppm for CH) and imidazole protons (δ ~7.0–7.5 ppm). The amine proton may appear as a broad singlet (δ ~1.5–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H] = 168.15 g/mol) and fragmentation patterns .

- Infrared (IR) spectroscopy : Stretching frequencies for NH (~3300 cm) and imidazole C=N (~1600 cm) validate functional groups .

Q. How is the biological activity of this compound initially evaluated in vitro?

Primary screens focus on enzyme inhibition or receptor binding. For example:

- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values) .

- Enzyme-linked assays : Measure inhibition of targets like kinases or proteases via fluorescence/absorbance readouts .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved?

Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

- Buffer optimization : Adjust pH (e.g., 7.4 for physiological conditions) to prevent amine protonation, which affects solubility .

- Stability studies : Use LC-MS to monitor degradation in DMSO or aqueous buffers over 24–48 hours .

- Dose-response validation : Repeat assays with fresh stock solutions and include positive controls (e.g., known inhibitors) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to proteins (e.g., histamine receptors) using software like AutoDock. The imidazole ring often participates in π-π stacking or hydrogen bonding .

- QSAR modeling : Correlate structural features (e.g., ethyl chain length) with activity to guide analog design .

- MD simulations : Assess binding stability over nanoseconds to identify critical residues .

Q. How do structural modifications (e.g., ethyl to methyl substitution) impact reactivity and bioactivity?

Comparative studies on analogs reveal:

- Steric effects : Larger substituents (e.g., ethyl vs. methyl) may hinder binding to narrow enzyme pockets .

- Electronic effects : Electron-withdrawing groups on the imidazole ring enhance electrophilicity, improving interactions with nucleophilic residues .

For example, replacing ethyl with a propyl group in analogs reduced antimicrobial activity by 40%, likely due to increased hydrophobicity .

Q. What strategies optimize reaction scalability for multi-gram synthesis?

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported acids) to reduce costs .

- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing by-products .

- Green solvents : Switch to ethanol/water mixtures to enhance sustainability without compromising yield .

Q. How are stability and shelf-life evaluated under varying storage conditions?

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Q. How do solvent polarity and pH influence the compound’s spectroscopic properties?

- pH-dependent shifts : In acidic conditions, the amine protonates, downfield-shifting NMR signals (e.g., NH from δ 1.8 to δ 3.2) .

- Solvent effects : Polar solvents (e.g., DO) broaden NMR peaks due to hydrogen bonding, whereas CDCl provides sharper signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.